molecular formula C25H26BrNO B12562700 Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- CAS No. 190260-61-8

Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-

Cat. No.: B12562700
CAS No.: 190260-61-8
M. Wt: 436.4 g/mol
InChI Key: HALUFWDLJLZVKP-UHFFFAOYSA-N
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Description

Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-: is a chemical compound with a complex structure that includes a butanamide backbone, a bromine atom, and a triphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- typically involves multiple steps. One common method includes the bromination of 3,3-dimethylbutanamide followed by the introduction of the triphenylmethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butanamides, while oxidation reactions may produce carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful for probing biological pathways and mechanisms.

Medicine: In the field of medicine, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- has potential applications in drug development. Its unique chemical properties may allow it to act as a precursor for pharmaceuticals or as a probe for studying disease mechanisms.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and triphenylmethyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, making it a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

    Butanamide, 3,3-dimethyl-: Lacks the bromine atom and triphenylmethyl group, making it less reactive.

    Butanamide, 2-bromo-3,3-dimethyl-N-phenyl-: Contains a phenyl group instead of a triphenylmethyl group, leading to different reactivity and applications.

    Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide): Similar structure but with different substituents, affecting its chemical properties and uses.

Uniqueness: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is unique due to the presence of both the bromine atom and the triphenylmethyl group. These functional groups confer specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

190260-61-8

Molecular Formula

C25H26BrNO

Molecular Weight

436.4 g/mol

IUPAC Name

2-bromo-3,3-dimethyl-N-tritylbutanamide

InChI

InChI=1S/C25H26BrNO/c1-24(2,3)22(26)23(28)27-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3,(H,27,28)

InChI Key

HALUFWDLJLZVKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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